molecular formula C12H13FO3 B8134007 MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

Cat. No.: B8134007
M. Wt: 224.23 g/mol
InChI Key: BOXJIVSWNGESFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate (CAS 2062566-20-3) is a fluorinated benzoate ester of high value in pharmaceutical research and development . This compound serves as a crucial synthetic intermediate for constructing more complex bioactive molecules. Its structure, featuring a cyclopropylmethoxy group and a fluorine atom, is particularly valuable for creating potential therapeutics . Scientific literature indicates its relevance in the synthesis pathway of Roflumilast, an effective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of conditions like asthma, chronic bronchitis, and inflammation . Researchers utilize this benzoate derivative to modify drug candidates' pharmacokinetic properties, such as improving metabolic stability and enhancing bioavailability . It is typically supplied with high purity (≥95%) for use in laboratories . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXJIVSWNGESFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Esterification

The synthesis begins with 4-fluoro-3-hydroxybenzoic acid (Compound A), which is esterified to form methyl 4-fluoro-3-hydroxybenzoate (Compound B). This step ensures the carboxylic acid group is protected, preventing unwanted nucleophilic attacks during subsequent alkylation.

Typical Esterification Protocol :

  • Reactants : 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), methanol (excess), sulfuric acid (catalytic).

  • Conditions : Reflux at 65–70°C for 6–8 hours.

  • Yield : ~95% (crude), purified via recrystallization from methanol/water.

The methyl ester forms quantitatively under acidic conditions, with the sulfuric acid catalyzing the nucleophilic acyl substitution.

O-Alkylation with Cyclopropylmethyl Bromide

The phenolic hydroxyl group of Compound B undergoes alkylation with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy substituent. This reaction requires a base to deprotonate the phenol, generating a phenoxide ion for the SN2 mechanism.

Optimized Alkylation Conditions :

ParameterDetails
Solvent N,N-Dimethylformamide (DMF) or acetone
Base Potassium carbonate (K₂CO₃, 2.5–3.0 eq)
Alkylating Agent Cyclopropylmethyl bromide (1.2–1.5 eq)
Temperature 60–80°C (reflux)
Reaction Time 12–24 hours
Yield 85–92% after column chromatography (silica gel, hexane/ethyl acetate)

Mechanistic Insights :
The base deprotonates the hydroxyl group, forming a phenoxide ion that attacks the electrophilic carbon of cyclopropylmethyl bromide. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Work-up and Purification

Post-alkylation, the crude product is isolated via extraction and purified through chromatography or recrystallization:

  • Quenching : Dilute with ice-cold water to precipitate inorganic salts.

  • Extraction : Use dichloromethane or ethyl acetate (3 × 50 mL).

  • Drying : Anhydrous sodium sulfate.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields the pure product as a white crystalline solid.

Alternative Synthetic Routes

Direct Alkylation of 4-Fluoro-3-hydroxybenzoic Acid

While less common due to competing side reactions at the carboxylic acid, this one-pot method avoids separate esterification:

Procedure :

  • Reactants : 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), cyclopropylmethyl bromide (1.5 eq), K₂CO₃ (3.0 eq).

  • Solvent : DMF, 80°C, 24 hours.

  • Esterification : Add excess methyl iodide (2.0 eq) post-alkylation.

  • Yield : 78–82% (lower due to incomplete esterification).

This route is less favored industrially due to reduced selectivity and higher purification costs.

Fluorination of Pre-Alkylated Intermediates

Introducing fluorine after O-alkylation is challenging but feasible via electrophilic fluorination:

  • Substrate : Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to the amine.

  • Schiemann Reaction : Treat with NaNO₂/HBF₄, then pyrolysis to replace the amino group with fluorine.

  • Yield : <50%, with side products from nitro reduction intermediates.

Industrial-Scale Considerations

The patent CN102690194A highlights key factors for scalable production:

  • Solvent Selection : DMF is preferred for its high boiling point and solubility but requires rigorous removal due to toxicity.

  • Base Efficiency : K₂CO₃ outperforms NaOH in minimizing hydrolysis of the methyl ester.

  • Cost-Effectiveness : Cyclopropylmethyl bromide, though expensive, is used sub-stoichiometrically (1.2 eq) to reduce costs.

Table 1. Comparative Analysis of Alkylation Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801292
AcetoneK₂CO₃602488
DMSOCs₂CO₃100685

Analytical Characterization

The final product is validated using:

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.5 Hz, 1H), 7.10 (d, J = 2.0 Hz, 1H), 4.20 (d, J = 7.0 Hz, 2H), 3.90 (s, 3H), 1.40–1.20 (m, 1H), 0.70–0.50 (m, 4H).

  • IR : Peaks at 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C), and 1100 cm⁻¹ (C-F).

  • Mass Spec : [M+H]⁺ at m/z 253.1.

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability : Cyclopropylmethyl bromide is prone to ring-opening under strongly basic conditions. Using milder bases (K₂CO₃ instead of NaOH) and lower temperatures (60–80°C) mitigates this.

  • Purification Difficulties : Silica gel chromatography effectively separates the product from unreacted starting materials and diaryl ether byproducts.

Chemical Reactions Analysis

Types of Reactions

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups .

Scientific Research Applications

MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. In the case of its anti-inflammatory effects, it may inhibit the expression of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects: Cyclopropylmethoxy vs. Other Alkoxy Groups
  • Methyl 3,4-bis(cyclopropylmethoxy)benzoate (): This analog replaces the 4-fluoro group with a second cyclopropylmethoxy substituent. The additional alkoxy group increases steric bulk and may reduce solubility in polar solvents compared to the fluoro-substituted compound. However, the cyclopropyl moiety could enhance binding affinity in biological systems due to its rigidity and hydrophobic character .
  • Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate (): This benzofuran derivative incorporates multiple cyclopropylmethoxy groups on both benzene and benzofuran rings. The extended conjugation and electron-donating alkoxy groups likely shift UV-Vis absorption maxima and alter redox properties compared to the simpler benzoate structure .
Fluorine vs. Hydroxyl or Chlorosulfonyl Substituents
  • In contrast, the 4-fluoro substituent in the target compound eliminates hydrogen-bonding capacity, favoring lipophilicity and passive diffusion across biological membranes .
  • Methyl 3-(chlorosulfonyl)-4-fluorobenzoate (): Replacing cyclopropylmethoxy with a chlorosulfonyl group introduces strong electron-withdrawing effects, significantly altering reactivity. The chlorosulfonyl group enhances electrophilicity, making this compound more reactive in substitution reactions but also increasing toxicity risks .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Notable Properties
Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate ~238.23 (estimated) Cyclopropylmethoxy, Fluoro, Ester Low water solubility High lipophilicity, metabolic stability
Methyl 3,4-bis(cyclopropylmethoxy)benzoate 264.29 Two cyclopropylmethoxy groups Very low water solubility Enhanced steric hindrance, rigid structure
Methyl 4-fluorobenzoylacetate 196.17 Fluoro, Ketone, Ester Moderate polarity Conjugation between ketone and aromatic ring
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate 252.65 Chlorosulfonyl, Fluoro, Ester Reacts with nucleophiles High reactivity, potential toxicity

Biological Activity

Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a cyclopropylmethoxy group and a fluorine atom at the para position. This unique structure contributes to its biological properties, including enzyme inhibition and receptor modulation.

The mechanism of action for this compound involves interactions with specific molecular targets. It has been noted for its potential as a selective antagonist for the β3-adrenoceptor, which plays a significant role in metabolic regulation and energy expenditure. In vitro studies suggest that this compound may inhibit certain enzymes or modulate receptor activity, thereby influencing various biological pathways .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer mechanisms.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could have implications for obesity and diabetes management .

Case Studies

  • In Vivo Studies : A pilot study demonstrated that this compound acted as a selective β3-adrenoceptor antagonist in a regional hemodynamic rat model. This study provided insights into its potential cardiovascular effects and metabolic implications .
  • In Vitro Assays : Various cell-based assays have been conducted to assess the compound's cytotoxicity against cancer cells. Results indicated significant inhibition of cell proliferation in specific cancer types, suggesting further exploration as a therapeutic agent.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines
Enzyme inhibitionModulation of metabolic enzymes
β3-Adrenoceptor antagonismSelective antagonist activity noted in vivo

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds to assess its unique properties:

CompoundStructural FeaturesBiological Activity
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acidAdditional fluorine atomEnhanced biological activity
3-Hydroxy-4-fluorobenzoic acidLacks cyclopropylmethoxy groupDifferent chemical reactivity

This comparison indicates that the specific combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Basic: What synthetic methodologies are reported for Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate, and how can reaction yields be optimized?

Answer:
The compound is synthesized via nucleophilic substitution of a phenolic hydroxyl group. A representative method involves reacting methyl 4-fluoro-3-hydroxybenzoate with cyclopropylmethyl bromide in acetonitrile using potassium carbonate as a base at 40°C for 18 hours, yielding 18% after column chromatography . To optimize yields:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetonitrile.
  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide could improve alkylation efficiency.
  • Temperature: Elevated temperatures (60–80°C) may accelerate the reaction but require monitoring for side reactions.

Basic: How is the crystal structure of this compound characterized, and what key structural parameters are observed?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals a dihedral angle of 60.3° between the benzene and cyclopropane rings, influencing molecular conformation. The structure is stabilized by intermolecular O–H⋯O hydrogen bonds forming chains parallel to the [101] crystallographic direction. Refinement parameters include R = 0.036 and wR = 0.100, validated using SHELXL . Key geometric parameters:

  • Bond lengths: C–O (1.36–1.43 Å), C–F (1.35 Å).
  • Hydrogen bonding: O–H⋯O distance ~2.70 Å, angle ~165°.

Advanced: How does the dihedral angle between the cyclopropane and benzene rings impact the compound’s bioactivity as a PDE4 inhibitor intermediate?

Answer:
The 60.3° dihedral angle creates a steric profile critical for binding to the PDE4 enzyme’s catalytic site. Computational docking studies suggest that smaller angles (<50°) reduce affinity due to unfavorable van der Waals interactions, while larger angles (>70°) disrupt π-π stacking with aromatic residues (e.g., Phe538 in PDE4B). Structural analogs like Roflumilast retain similar angles to optimize inhibitory activity .

Advanced: What analytical strategies resolve contradictions in reported crystallographic data (e.g., dihedral angles, hydrogen-bonding patterns)?

Answer:
Discrepancies may arise from temperature-dependent conformational flexibility or refinement protocols. To address this:

  • Temperature control: Collect data at 100 K (vs. 113 K in ) to minimize thermal motion artifacts.
  • Refinement software: Cross-validate using multiple programs (e.g., SHELXL vs. OLEX2) and apply Hirshfeld surface analysis to confirm hydrogen-bond networks.
  • DFT calculations: Compare experimental angles with gas-phase optimized geometries to identify lattice effects .

Advanced: How is this compound utilized in the bioactivity screening of PDE4 inhibitors?

Answer:
As a structural analog of Roflumilast intermediates, it serves as a positive control in enzymatic assays. Key steps:

Enzyme inhibition assays: Measure IC50 against recombinant PDE4 isoforms using fluorogenic substrates (e.g., cAMP-AM).

SAR studies: Modify the cyclopropane moiety to assess steric/electronic effects on potency.

Crystallographic validation: Co-crystallize with PDE4B to map binding interactions, leveraging the compound’s hydrogen-bonding motifs .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column chromatography: Use silica gel with a hexane/ethyl acetate gradient (10:1 to 5:1 v/v) to separate unreacted starting materials.
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity.
  • HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity >98% .

Advanced: How do isotopic labeling (e.g., ²H, ¹⁹F) and NMR spectroscopy aid in studying this compound’s metabolic stability?

Answer:

  • ¹⁹F NMR: Monitors metabolic degradation via fluorine chemical shift changes in liver microsomal assays.
  • Deuterated analogs (e.g., CD3-ester): Track metabolic pathways using LC-MS/MS, identifying sites of oxidative demethylation or cyclopropane ring opening.
  • Kinetic isotope effects (KIEs): Assess enzyme-catalyzed hydrolysis rates using ²H-labeled methyl esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.